Hexestrol-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

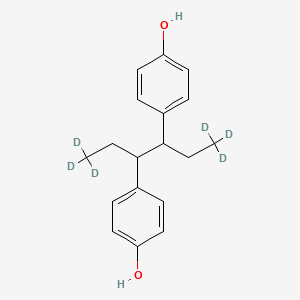

Hexestrol-d6 is a deuterated form of hexestrol, a synthetic nonsteroidal estrogen. It is chemically known as 4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol. The compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking in various biochemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexestrol-d6 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the hexestrol molecule. The synthesis typically starts with the preparation of deuterated benzene derivatives, followed by a series of reactions including Friedel-Crafts alkylation, reduction, and hydroxylation to introduce the deuterium atoms at specific positions .

Industrial Production Methods: Industrial production of this compound involves the use of advanced deuteration techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterium labeling. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions: Hexestrol-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenolic hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and acetic anhydride.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Hexestrol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the distribution and metabolism of estrogens in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogens.

Industry: Applied in the development of new drugs and in the study of environmental estrogens

Wirkmechanismus

Hexestrol-d6 exerts its effects by binding to estrogen receptors in target tissues. The deuterium labeling does not alter its biological activity, allowing it to mimic the actions of natural estrogens. Upon binding to estrogen receptors, this compound activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

- Diethylstilbestrol

- Dienestrol

- Bisphenol A

Hexestrol-d6 stands out due to its enhanced stability and traceability in scientific research, making it a valuable tool for studying estrogenic activity and metabolism .

Biologische Aktivität

Hexestrol-d6, a deuterated form of hexestrol, is a synthetic nonsteroidal estrogen. Its unique isotopic labeling with deuterium enhances its stability and allows for precise tracking in biological systems, making it a valuable compound in research focused on estrogenic activity and metabolic pathways. This article explores the biological activity of this compound, detailing its mechanism of action, comparative analysis with similar compounds, and relevant research findings.

- Molecular Formula : C18H22D6O2

- Molecular Weight : 276.4 g/mol

- IUPAC Name : 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs). The presence of deuterium atoms in its structure provides enhanced stability, facilitating detailed studies on its binding affinity and activity at the molecular level. This interaction influences various biological processes, including:

- Cell Proliferation : this compound can stimulate the proliferation of estrogen-responsive cells.

- Gene Expression Modulation : It alters the expression of genes associated with reproductive and metabolic functions.

- Metabolic Pathway Investigation : Its isotopic labeling allows researchers to trace metabolic pathways involving estrogenic compounds.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other estrogens but has distinct advantages due to its isotopic labeling. The following table summarizes key comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hexestrol | C18H22O2 | Non-deuterated version; widely studied for estrogenic effects. |

| Diethylstilbestrol | C18H20O2 | Known for historical use and safety controversies. |

| Estradiol | C18H24O2 | A natural estrogen; primary female sex hormone. |

| Ethinylestradiol | C20H24O2 | Synthetic derivative with increased oral bioavailability. |

| Estrone | C18H22O2 | Naturally occurring estrogen; significant in postmenopausal women. |

Research Findings

Several studies have investigated the biological activity of this compound:

-

Estrogenic Activity Studies :

- This compound has been shown to bind effectively to ERs, demonstrating similar potency to its non-deuterated counterpart in promoting cell proliferation in vitro.

- Research indicates that the deuterated form may provide insights into the dynamics of receptor binding due to its distinguishable mass in mass spectrometry analyses.

-

Metabolic Pathway Analysis :

- Studies utilizing this compound have elucidated metabolic pathways involving estrogen metabolism, helping to identify specific enzymatic interactions and potential metabolic products.

-

Case Study :

- A notable case study explored the effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to significant changes in cell cycle progression and apoptosis rates compared to untreated controls.

Eigenschaften

IUPAC Name |

4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.